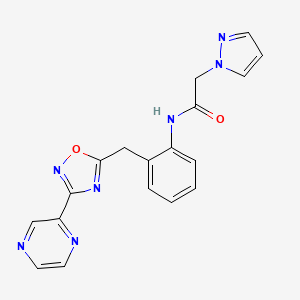
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N7O2 and its molecular weight is 361.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure features a pyrazinyl group linked to an oxadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural frameworks demonstrate efficacy against various bacteria and fungi. The presence of the pyrazinyl group is believed to enhance these properties due to its ability to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
Compounds containing the pyrazole nucleus are recognized for their anti-inflammatory activities. A review highlighted that modifications in the pyrazole structure can lead to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, derivatives similar to this compound have shown promising results in reducing inflammation in experimental models .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been well-documented. Compounds featuring the oxadiazole ring have been synthesized and tested against various cancer cell lines. Some studies report that specific derivatives exhibit IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study on oxadiazole derivatives demonstrated that compounds with a pyrazinyl substitution showed enhanced activity against E. coli and S. aureus. The presence of the oxadiazole ring was crucial for antimicrobial action, with certain derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, an oxadiazole derivative exhibited significant reduction in edema compared to control groups. This anti-inflammatory effect was attributed to the inhibition of cyclooxygenase (COX) enzymes .
- Anticancer Studies : A series of novel pyrazole-containing oxadiazoles were tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that several compounds induced apoptosis through caspase activation and showed potential as chemotherapeutic agents .
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds demonstrate significant antimicrobial properties against various pathogens. For instance, studies indicate that similar compounds exhibit efficacy against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The oxadiazole core is associated with anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Studies have indicated that compounds featuring a pyrazole moiety can exhibit anti-inflammatory activities. The presence of electron-donating groups in these compounds enhances their effectiveness against inflammation-related conditions .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of oxadiazole derivatives revealed promising antimicrobial activity. The compounds were evaluated using the disc diffusion method against several bacterial strains, showing effective inhibition zones comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another research effort, compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide were tested for anticancer activity. Results indicated that these compounds could significantly reduce the viability of cancer cells in vitro through mechanisms involving oxidative stress and DNA damage .
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds potential for development into pharmaceutical agents targeting:
- Infectious diseases
- Cancer therapies
- Inflammatory disorders
特性
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c26-16(12-25-9-3-6-21-25)22-14-5-2-1-4-13(14)10-17-23-18(24-27-17)15-11-19-7-8-20-15/h1-9,11H,10,12H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCUNXULDHBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













